FPT

Serotonin receptor pharmacology Radioligand binding Neuropsychiatric drug discovery

(2S)-5-(2-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (also designated (S)-FPT) is an enantiomerically pure phenylaminotetralin chemotype that functions as a multimodal serotonin (5-HT) receptor modulator. In vitro pharmacological profiling demonstrates that (S)-FPT acts as a high-affinity partial agonist at 5-HT1A receptors (Ki = 4.0 nM, EC50 = 37.4 nM, Emax = 84%) and 5-HT7 receptors (Ki = 5.3 nM, EC50 = 4.2 nM, Emax = 21.8%), with lower affinity for 5-HT2C receptors (Ki = 243 nM).

Molecular Formula C18H20FN
Molecular Weight 269.4 g/mol
Cat. No. B12376439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPT
Molecular FormulaC18H20FN
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCN(C)C1CCC2=C(C1)C=CC=C2C3=CC=CC=C3F
InChIInChI=1S/C18H20FN/c1-20(2)14-10-11-15-13(12-14)6-5-8-16(15)17-7-3-4-9-18(17)19/h3-9,14H,10-12H2,1-2H3/t14-/m0/s1
InChIKeyPCFGMPNKAUVMPL-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2S)-5-(2-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT): A Multimodal Serotonin Receptor Modulator for Neuropsychiatric Research


(2S)-5-(2-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (also designated (S)-FPT) is an enantiomerically pure phenylaminotetralin chemotype that functions as a multimodal serotonin (5-HT) receptor modulator. In vitro pharmacological profiling demonstrates that (S)-FPT acts as a high-affinity partial agonist at 5-HT1A receptors (Ki = 4.0 nM, EC50 = 37.4 nM, Emax = 84%) and 5-HT7 receptors (Ki = 5.3 nM, EC50 = 4.2 nM, Emax = 21.8%), with lower affinity for 5-HT2C receptors (Ki = 243 nM) [1]. In vivo, (S)-FPT exhibits oral bioavailability, brain penetration, and efficacy in preclinical models of Fragile X syndrome (FXS) and autism spectrum disorder (ASD), including the Fmr1 knockout mouse [2].

Why (2S)-5-(2-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine Cannot Be Replaced by Generic 5-HT1A or 5-HT7 Ligands


The (2S)-enantiomer of 5-(2-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine possesses a unique polypharmacological signature—simultaneous partial agonism at 5-HT1A, 5-HT7, and 5-HT2C receptors, combined with potent full agonism at 5-HT1B/1D—that is exquisitely sensitive to both stereochemistry and substitution pattern on the aminotetralin scaffold [1]. Generic 5-HT1A partial agonists (e.g., buspirone) lack meaningful 5-HT7 activity, while classic 5-HT1A agonists (e.g., 8-OH-DPAT) exhibit >100-fold lower affinity for 5-HT7 receptors and do not recapitulate the balanced receptor engagement profile required for the neurotherapeutic effects observed in Fmr1 knockout models [2]. Furthermore, the (R)-enantiomer and racemic mixtures display significantly altered binding affinities and functional potencies, rendering stereochemical purity a non-negotiable requirement for reproducible experimental outcomes [3].

(2S)-5-(2-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine: Quantitative Differentiation Evidence for Procurement Decisions


Receptor Binding Affinity (Ki) Profile: Balanced High-Affinity Engagement of 5-HT1A and 5-HT7

(2S)-FPT exhibits a unique dual high-affinity binding profile at 5-HT1A and 5-HT7 receptors that distinguishes it from clinically used 5-HT1A partial agonists and classical research tool compounds. In head-to-head comparison using radioligand competition binding assays, (2S)-FPT demonstrates Ki values of 4.0 nM at 5-HT1A and 5.3 nM at 5-HT7 [1]. Buspirone, a prototypical 5-HT1A partial agonist, shows 5-HT1A Ki values of 9.3–29.5 nM with negligible 5-HT7 affinity . The selective 5-HT1A agonist 8-OH-DPAT exhibits high 5-HT1A affinity (Ki = 1.13 nM) but >400-fold lower affinity for 5-HT7 (Ki = 466 nM) [2].

Serotonin receptor pharmacology Radioligand binding Neuropsychiatric drug discovery

Enantiomeric Differentiation: (2S)-FPT Exhibits Superior 5-HT1A Affinity Versus the (+)-Enantiomer

The stereochemistry of the 2-aminotetralin core critically determines receptor binding affinity. Direct comparison of the (2S)-enantiomer (S-FPT) with the (+)-enantiomer ((+)-5-FPT) reveals that (2S)-FPT binds with approximately 5.5-fold higher affinity to the 5-HT1A receptor (Ki = 4.0 nM vs. 22 nM) while maintaining comparable 5-HT7 affinity (Ki = 5.3 nM vs. 5.8 nM) [1][2]. This stereospecific enhancement of 5-HT1A engagement without compromising 5-HT7 activity is a differentiating feature of the (2S) configuration.

Chiral pharmacology Stereospecific receptor binding Enantiomer comparison

In Vivo Prophylactic Efficacy in Audiogenic Seizure Model of Fragile X Syndrome

In the Fmr1 knockout mouse model of Fragile X syndrome, (2S)-FPT demonstrates complete prophylactic protection against audiogenic seizures. No FPT-treated mice (0%) exhibited audiogenic seizures, compared to 73% of vehicle-treated control mice (p < 0.05) [1]. This effect is observed at a subcutaneous dose of 5.6 mg/kg and is accompanied by anxiolytic-like and prosocial behavioral improvements. By contrast, the clinically used 5-HT1A partial agonist buspirone has been reported to exhibit proconvulsant rather than anticonvulsant activity in certain chemically-induced seizure models, underscoring the distinct pharmacology of (2S)-FPT [2].

Fragile X syndrome Audiogenic seizures In vivo pharmacology Fmr1 knockout mouse

Extended Serotonin Receptor Subtype Selectivity: Potent 5-HT1B/1D Agonism with 5-HT1F Sparing

Beyond its 5-HT1A and 5-HT7 activity, (2S)-FPT exhibits potent full agonist activity at 5-HT1B and 5-HT1D receptors while demonstrating complete sparing of the 5-HT1F receptor. In cAMP accumulation assays, (2S)-FPT displays EC50 values of 1.2 nM at 5-HT1B and 0.5 nM at 5-HT1D, with binding affinities (Ki) <5 nM at both receptors [1]. Notably, (2S)-FPT shows nil affinity (Ki >10,000 nM) at the 5-HT1F receptor. This selectivity profile contrasts with classic 5-HT1A agonists such as 8-OH-DPAT, which exhibits >100-fold lower potency at 5-HT1B (pIC50 5.42) and no reported 5-HT1D activity .

5-HT1 receptor subfamily Receptor selectivity profiling Functional agonism

Functional Efficacy Profile: Partial Agonism at 5-HT1A and 5-HT7 with Distinct Emax Values

(2S)-FPT exhibits a unique pattern of functional partial agonism across serotonin receptor subtypes, with high efficacy (Emax = 84%) at 5-HT1A receptors and low efficacy (Emax = 21.8%) at 5-HT7 receptors, as determined by cAMP inhibition assays normalized to the full agonist 5-CT [1]. This graded efficacy profile differs from both full agonists (which may cause receptor desensitization and tolerance) and silent antagonists, and is distinct from the efficacy profiles of reference compounds such as 8-OH-DPAT (full 5-HT1A agonist) and buspirone (5-HT1A partial agonist with Emax ~50-60%) [2][3].

Functional selectivity Partial agonism cAMP assay Emax

(2S)-5-(2-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine: Optimal Research and Discovery Applications Based on Differentiated Evidence


Fragile X Syndrome and Autism Spectrum Disorder Preclinical Efficacy Studies

Based on the demonstrated 100% prophylactic protection against audiogenic seizures in Fmr1 knockout mice (0% seizure incidence vs. 73% in vehicle controls) [1], (2S)-FPT is optimally suited for preclinical efficacy studies targeting seizure susceptibility, repetitive behaviors, and social interaction deficits in FXS and ASD models. The compound's balanced 5-HT1A/5-HT7 partial agonism (Ki = 4.0 nM and 5.3 nM, respectively) and oral bioavailability provide a validated pharmacological tool for interrogating serotonergic mechanisms in neurodevelopmental disorders.

Structure-Activity Relationship (SAR) Studies on 5-Phenyl-2-Aminotetralin Scaffolds

The availability of high-resolution binding and functional data for the (2S)-enantiomer enables precise SAR comparisons with alternative stereoisomers and substitution patterns. The 5.5-fold enhancement in 5-HT1A affinity of (2S)-FPT (Ki = 4.0 nM) relative to (+)-5-FPT (Ki = 22 nM) [2] provides a quantitative benchmark for evaluating the stereochemical determinants of receptor engagement within the 5-PAT chemotype.

Cortical Electroencephalogram (EEG) and Neurophysiological Modulation Studies

(2S)-FPT's potent 5-HT1B/1D agonism (EC50 = 1.2 nM and 0.5 nM, respectively) with 5-HT1F sparing [3] supports its use in EEG studies investigating serotonergic modulation of cortical network activity. The compound has been shown to modulate relative alpha, delta, and beta power in somatosensory and auditory cortices of Fmr1 knockout mice, effects that parallel those of FDA-approved psychotropic medications [3].

Comparative Pharmacology of Multimodal vs. Selective Serotonin Receptor Ligands

The unique polypharmacological profile of (2S)-FPT—partial agonism at 5-HT1A (Emax = 84%), 5-HT7 (Emax = 21.8%), and 5-HT2C (Emax = 68.4%) [1]—positions it as an ideal reference compound for studies comparing the behavioral and neurochemical consequences of multimodal receptor engagement versus selective 5-HT1A agonists (e.g., 8-OH-DPAT) or 5-HT7 agonists. This application is particularly relevant for elucidating the receptor mechanisms underlying prosocial and anxiolytic-like behaviors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for FPT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.